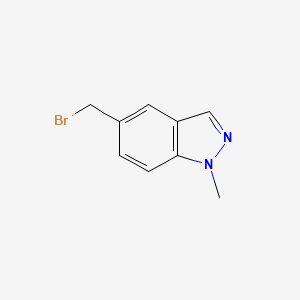

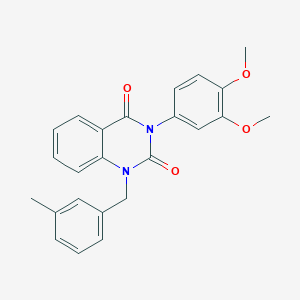

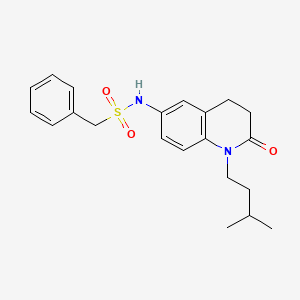

2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical entity that belongs to the class of benzamides, which are known for their diverse biological activities. The structure of this compound suggests that it may have interesting intermolecular interactions and potential pharmacological properties, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related antipyrine derivatives has been reported, where compounds with similar structures to the one have been synthesized in good yields and characterized spectroscopically . These compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, are synthesized using methods that could potentially be adapted for the synthesis of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These findings provide insights into the possible molecular structure and intermolecular interactions that could be expected for the compound .

Chemical Reactions Analysis

While the specific chemical reactions of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide are not detailed in the provided papers, related compounds have been shown to undergo reactions characteristic of their functional groups. For instance, azido derivatives can react with amines to afford formamidines, which can further hydrolyze to formamides . These types of reactions could be relevant to the compound , given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been extensively studied. For example, different polymorphs of a benzamide derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing differences in stability and vibrational properties . Additionally, quantum mechanical and spectroscopic investigations have provided insights into the electronic, NMR, and vibrational properties of similar pyrazoline derivatives . These studies suggest that the compound may exhibit distinct physical and chemical properties that could be elucidated through similar analytical techniques.

Aplicaciones Científicas De Investigación

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives, including compounds structurally similar to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies toward GlcN-6-P synthase, indicating potential applications in drug development for targeting specific enzymes (Flefel et al., 2018).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, has been conducted, providing a foundation for the creation of new materials with potential applications in various fields, including pharmaceuticals and materials science (Mohareb et al., 2004).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and tested in vitro for their anti-influenza A virus activities. Some compounds demonstrated significant antiviral activities, offering a new route for the development of antiviral drugs (Hebishy et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of the compound's potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Evaluation

New thienopyrimidine derivatives have been synthesized and their antimicrobial activities evaluated. This research highlights the potential use of compounds structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in developing new antimicrobial agents (Bhuiyan et al., 2006).

Propiedades

IUPAC Name |

2-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCPMBCUOBYSEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)